Cas no 38084-44-5 (2-Dibenzofuranamine,6,7,8,9-tetrahydro-)

2-Dibenzofuranamine,6,7,8,9-tetrahydro- is a heterocyclic amine derivative of dibenzofuran, featuring a partially hydrogenated structure that enhances its stability and reactivity profile. This compound is of interest in synthetic organic chemistry due to its fused ring system, which serves as a versatile scaffold for pharmaceutical and material science applications. The tetrahydro modification improves solubility and reduces steric hindrance, facilitating further functionalization. Its amine group provides a reactive site for derivatization, making it valuable in the development of bioactive molecules or advanced polymers. The compound’s balanced lipophilicity and electron-rich framework also contribute to its utility in catalytic and optoelectronic applications.
2-Dibenzofuranamine,6,7,8,9-tetrahydro- structure
38084-44-5 structure
Product Name:2-Dibenzofuranamine,6,7,8,9-tetrahydro-
CAS No:38084-44-5
MF:C12H13NO
MW:187.237723112106
CID:303644
PubChem ID:2794782
Update Time:2025-05-26

2-Dibenzofuranamine,6,7,8,9-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 2-Dibenzofuranamine,6,7,8,9-tetrahydro-
    • 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine
    • 2,3-Tetramethylen-5-amino-benzofuran
    • 6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-amine
    • tetrahydro-dibenzofuran-2-ylamine
    • Dibenzofurane, 2-amino-6,7,8,9-tetrahydro-
    • SCHEMBL3863068
    • FT-0639431
    • 38084-44-5
    • HMS1697A20
    • 6,7,8,9-tetrahydrodibenzofuran-2-amine
    • 2,3-tetramethylene-5-aminobenzofuran
    • AKOS000303109
    • CS-0317920
    • A824011
    • azepan-1-yl(3-piperidyl)methanone
    • MDL: MFCD03767365
    • Inchi: 1S/C12H13NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4,13H2
    • InChI Key: HCNLIGSQZDOOGG-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C2=C1CCCC2)N

Computed Properties

  • Exact Mass: 187.10000
  • Monoisotopic Mass: 187.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.204
  • Melting Point: 73-73
  • Boiling Point: 355.9°C at 760 mmHg
  • Flash Point: 169°C
  • Refractive Index: 1.66
  • PSA: 39.16000
  • LogP: 3.47500

2-Dibenzofuranamine,6,7,8,9-tetrahydro- Security Information

  • Hazard Statement: Harmful
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Dibenzofuranamine,6,7,8,9-tetrahydro- Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Dibenzofuranamine,6,7,8,9-tetrahydro- Pricemore >>

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2-Dibenzofuranamine,6,7,8,9-tetrahydro- Suppliers

Amadis Chemical Company Limited
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):1139.0
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Additional information on 2-Dibenzofuranamine,6,7,8,9-tetrahydro-

Introduction to 2-Dibenzofuranamine,6,7,8,9-tetrahydro (CAS No. 38084-44-5)

2-Dibenzofuranamine,6,7,8,9-tetrahydro, identified by the chemical compound code CAS No. 38084-44-5, is a significant molecule in the realm of pharmaceutical and biochemical research. This compound belongs to the class of tetrahydropyridine derivatives, which have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this molecule consists of a fused dibenzofuran core substituted with an amine group, further modified by a tetrahydropyridine ring system. Such structural features contribute to its unique chemical and biological characteristics, making it a valuable candidate for further exploration in medicinal chemistry.

The synthesis and characterization of 2-Dibenzofuranamine,6,7,8,9-tetrahydro (CAS No. 38084-44-5) involve sophisticated methodologies that are critical for understanding its potential applications. Researchers have employed various synthetic routes, including cyclization and reduction techniques, to achieve high yields and purity. The tetrahydropyridine moiety is particularly noteworthy as it is often associated with bioactive compounds that exhibit neurological and cardiovascular effects. This has prompted extensive studies to investigate its role in drug development.

Recent advancements in the field have highlighted the importance of tetrahydropyridine derivatives in the treatment of neurological disorders. Studies indicate that compounds with similar structural motifs may modulate neurotransmitter systems, offering potential therapeutic benefits in conditions such as depression and Parkinson's disease. The amine group in 2-Dibenzofuranamine,6,7,8,9-tetrahydro (CAS No. 38084-44-5) further enhances its pharmacological profile by enabling interactions with various biological targets. This has spurred interest among medicinal chemists to explore its derivatives as lead compounds for novel drug candidates.

In addition to its neurological potential, the compound has shown promise in other therapeutic areas. Preliminary studies suggest that derivatives of 2-Dibenzofuranamine,6,7,8,9-tetrahydro may exhibit anti-inflammatory and analgesic properties. The unique scaffold of this molecule allows for selective binding to specific receptors, which is a key factor in drug design. By modulating these interactions, researchers aim to develop drugs with improved efficacy and reduced side effects.

The pharmacokinetic behavior of 2-Dibenzofuranamine,6,7,8,9-tetrahydro (CAS No. 38084-44-5) is another critical aspect that has been extensively studied. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Metabolic studies have revealed that it undergoes biotransformation via cytochrome P450 enzymes, which are pivotal in drug metabolism. This information is crucial for predicting drug-drug interactions and dosing regimens.

From a computational chemistry perspective, virtual screening and molecular docking techniques have been instrumental in evaluating the binding affinity of 2-Dibenzofuranamine,6,7,8,9-tetrahydro to biological targets. These methods allow researchers to predict potential interactions at the molecular level before conducting costly wet lab experiments. Such computational approaches have accelerated the discovery process and enabled the identification of novel analogs with enhanced pharmacological properties.

The role of tetrahydropyridine derivatives in drug development continues to evolve with each new study published. Researchers are increasingly leveraging cutting-edge technologies such as CRISPR-Cas9 gene editing and high-throughput screening to uncover new therapeutic applications. The compound's structural versatility makes it an attractive scaffold for generating libraries of compounds that can be tested for various biological activities.

In conclusion,2-Dibenzofuranamine,6,7,8,9-tetrahydro(CAS No. 38084-44-5) represents a promising area of research with significant implications for human health. Its unique structural features and diverse pharmacological potential make it a cornerstone in modern drug discovery efforts aimed at addressing complex diseases.

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(CAS:38084-44-5)2-Dibenzofuranamine,6,7,8,9-tetrahydro-
A824011
Purity:99%
Quantity:5g
Price ($):1139.0
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